molecular formula C10H12ClNO3 B2690885 3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid CAS No. 881040-22-8

3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B2690885
CAS No.: 881040-22-8
M. Wt: 229.66
InChI Key: LRFAAGDESDVAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-3-(4-methoxyphenyl)propanoic acid” is a chemical compound with the empirical formula C10H13NO3 . It has a molecular weight of 195.22 . The compound is also known by its CAS number: 5678-45-5 .


Molecular Structure Analysis

The SMILES string for “3-Amino-3-(4-methoxyphenyl)propanoic acid” is COc1ccc(cc1)C(N)CC(O)=O . This provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Materials Science

3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid can be utilized in the development of advanced materials. For instance, phloretic acid, a related phenolic compound, has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This application is crucial in materials science for producing polymers with desirable thermal and thermo-mechanical properties suitable for a wide range of applications, from renewable resources (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

The derivatives of amino acids, including compounds structurally similar to this compound, have been synthesized and shown to possess good antimicrobial activity against various bacteria and fungi. This demonstrates the potential of such compounds in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Kristina Mickevičienė et al., 2015).

Corrosion Inhibition

Research has shown that compounds containing the 4-methoxyphenyl group, akin to this compound, can act as effective corrosion inhibitors. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated high inhibition efficiency on mild steel in hydrochloric acid medium, suggesting that structurally similar compounds could serve as protective agents in industrial applications to prevent metal corrosion (F. Bentiss et al., 2009).

Properties

IUPAC Name

3-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFAAGDESDVAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CC(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.